
2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a fluorophenoxy group, a phenyl group, and an oxadiazole ring, making it a molecule of interest in various fields of research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-Fluorphenoxy)-N-(4-Phenyl-1,2,5-oxadiazol-3-yl)propanamid beinhaltet typischerweise die folgenden Schritte:
Bildung des Oxadiazolrings: Dies kann durch Cyclisierung geeigneter Vorläufer unter sauren oder basischen Bedingungen erreicht werden.
Anlagerung der Fluorphenoxygruppe: Dieser Schritt kann nukleophile Substitutionsreaktionen beinhalten, bei denen ein Fluorphenol-Derivat mit einem geeigneten Elektrophil reagiert.
Bildung der Amidbindung: Dies kann mit Kupplungsreagenzien wie EDCI oder DCC in Gegenwart einer Base wie Triethylamin erfolgen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlicher Reinigungsverfahren und strenger Qualitätskontrollen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Phenyl- oder Oxadiazolringen.
Reduktion: Reduktionsreaktionen könnten die Amidbindung oder den Oxadiazolring betreffen.
Substitution: Die Fluorphenoxygruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Reagenzien wie Natriumhydrid oder Kalium-tert-butoxid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. So könnte die Oxidation zu hydroxylsubstituierten Derivaten führen, während die Reduktion zu Amin- oder Alkohol-Derivaten führen könnte.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für komplexere Moleküle.
Biologie: Potenzieller Einsatz als Sonde oder Ligand in biochemischen Assays.
Medizin: Untersucht hinsichtlich seiner potenziellen pharmakologischen Eigenschaften, wie z. B. entzündungshemmender oder krebshemmender Aktivität.
Industrie: Möglicher Einsatz bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(2-Fluorphenoxy)-N-(4-Phenyl-1,2,5-oxadiazol-3-yl)propanamid hängt von seiner spezifischen Anwendung ab. In einem biologischen Kontext könnte es mit spezifischen Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten molekularen Zielstrukturen und Signalwege müssten durch experimentelle Studien aufgeklärt werden.
Wirkmechanismus
The mechanism of action of 2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(2-Chlorphenoxy)-N-(4-Phenyl-1,2,5-oxadiazol-3-yl)propanamid
- 2-(2-Bromphenoxy)-N-(4-Phenyl-1,2,5-oxadiazol-3-yl)propanamid
- 2-(2-Methylphenoxy)-N-(4-Phenyl-1,2,5-oxadiazol-3-yl)propanamid
Einzigartigkeit
Das Vorhandensein des Fluoratoms in 2-(2-Fluorphenoxy)-N-(4-Phenyl-1,2,5-oxadiazol-3-yl)propanamid kann einzigartige Eigenschaften wie erhöhte metabolische Stabilität, veränderte elektronische Eigenschaften und erhöhte Bindungsaffinität zu biologischen Zielstrukturen im Vergleich zu seinen Analogen mit verschiedenen Substituenten verleihen.
Eigenschaften
Molekularformel |
C17H14FN3O3 |
|---|---|
Molekulargewicht |
327.31 g/mol |
IUPAC-Name |
2-(2-fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide |
InChI |
InChI=1S/C17H14FN3O3/c1-11(23-14-10-6-5-9-13(14)18)17(22)19-16-15(20-24-21-16)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,21,22) |
InChI-Schlüssel |
IQSARXPRUPNHCG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone](/img/structure/B12125006.png)
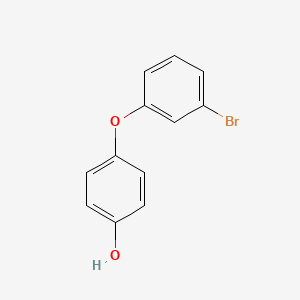
methanone](/img/structure/B12125015.png)


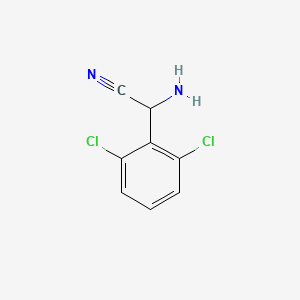
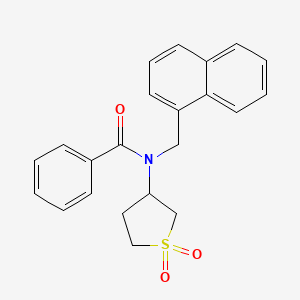
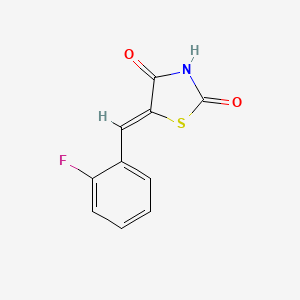
![4-[2-(Naphthalen-2-yloxy)ethyl]piperidine](/img/structure/B12125050.png)
![5-Hydroxy-2-([(1-methyl-1H-imidazol-2-YL)thio]methyl)-4H-pyran-4-one](/img/structure/B12125059.png)

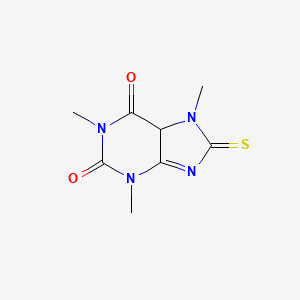
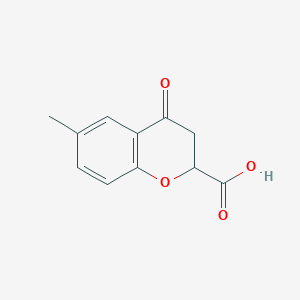
![6-(4-butoxy-3-methoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12125078.png)
